molecular formula C14H21ClN2O2 B573695 Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 172348-57-1

Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B573695
CAS No.: 172348-57-1
M. Wt: 284.784
InChI Key: KWZKVXJIWSTEFW-UHFFFAOYSA-N
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Description

“Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the empirical formula C14H20N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “this compound” is 248.32 . The InChI Key is KWZKVXJIWSTEFW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a molar refractivity of 81.1 and a TPSA of 55.56 Ų . It has a consensus Log Po/w of 1.58 . It is soluble, with a solubility of 0.262 mg/ml or 0.00092 mol/l .

Scientific Research Applications

Oxindole Synthesis

Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride plays a role in oxindole synthesis through palladium-catalyzed CH functionalization. This methodology is significant in medicinal chemistry synthesis, especially for the synthesis of serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Piperidine Derivatives from Serine

This compound is also involved in the synthesis of piperidine derivatives from serine. These derivatives undergo Claisen rearrangement and serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Novel Synthesis Methods

A study presented a new synthesis method for 1 benzenemethyl piperidine 4 carboxylic acid, which is closely related to this compound, highlighting the innovative approaches in synthesis techniques (Chun, 2000).

Mycobacterium Tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally related to this compound, were synthesized and found effective as Mycobacterium tuberculosis GyrB inhibitors. These compounds show promise in antituberculosis activity and cytotoxicity research (Jeankumar et al., 2013).

Molecular and Spectroscopic Studies

Molecular structure and spectroscopic studies of compounds like 1-Benzyl-4-(N-Boc-amino)piperidine, which are similar to this compound, provide insights into their chemical reactivity and potential applications in pharmacology (Janani et al., 2020).

Inhibitors of Steroid-5alpha-Reductase

N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which share structural features with this compound, have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase. This research contributes to understanding the role of such compounds in biochemical pathways (Picard et al., 2000).

Safety and Hazards

“Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride” is considered hazardous. It has hazard statements H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

Properties

IUPAC Name

benzyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKVXJIWSTEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660699
Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-57-1
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172348-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172348-57-1
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Synthesis routes and methods

Procedure details

To a solution of 4-aminomethyl piperidine (7.19 g) in anhydrous methylene chloride (80 ml), there was dropwise added a solution of benzyloxycarbonyl chloride (3.0 ml) in anhydrous methylene chloride (25 ml) under a nitrogen gas atmosphere while cooling with dry ice-methanol. After the completion of the dropwise addition, the resulting mixture was stirred while cooling with dry ice-methanol for 20 minutes and then stirred at room temperature for additional 2 hours. The reaction solution was concentrated under reduced pressure and ether and a citric acid solution were added to the resulting residue. The resulting aqueous phase was washed twice with ether. After addition of chloroform to the aqueous phase, sodium carbonate was added thereto at room temperature with stirring to make the aqueous phase basic. Separately, the resulting organic phase was washed with saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting oily product was dissolved in ether and a 4N hydrogen chloride solution in ethyl acetate (10 ml) was added to the ether solution with ice cooling. The resulting precipitates were filtered off to thus give the title compound (Reference Compound 4-1, 1.86 g) in the form of crystals.
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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